六氟二硅氧烷

描述

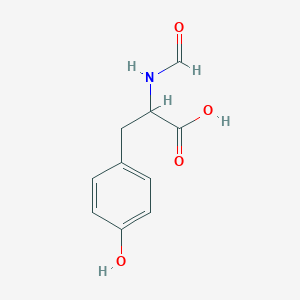

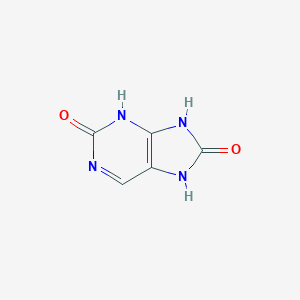

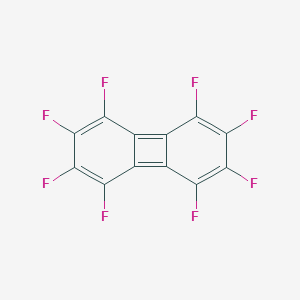

Hexafluorodisiloxane is a chemical compound with the molecular formula F6OSi2 . It is a compound composed of fluorine, silicon, and oxygen .

Synthesis Analysis

The synthesis of Hexafluorodisiloxane has been studied in the context of the reduction of hexafluorodisiloxane by calcium hydride in the synthesis of silane from silicon tetrafluoride . This reaction is not decisive for oxygen contamination of silane .

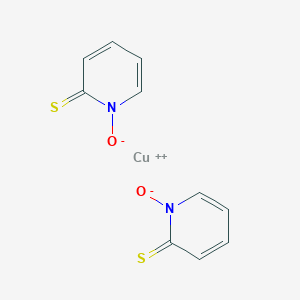

Molecular Structure Analysis

The molecular structure of Hexafluorodisiloxane is represented by the formula F6OSi2. It has an average mass of 186.161 Da and a monoisotopic mass of 185.939178 Da .

Chemical Reactions Analysis

In the etching of silicon with sulfuric-acid-rich mixtures, Trifluorosilane and Hexafluorodisiloxane were identified as additional reaction products . Thermodynamic calculations and direct reactions of F3SiH with the etching solution support an intermediate oxidation of trifluorosilane and the formation of hexafluorodisiloxane .

Physical And Chemical Properties Analysis

Hexafluorodisiloxane has a density of 1.3±0.1 g/cm3. Its index of refraction is 1.253, and it has a molar refractivity of 22.2±0.3 cm3. It has one H bond acceptor, zero H bond donors, and two freely rotating bonds .

科学研究应用

振动光谱和分子结构分析:使用不同水平的理论优化了六氟二硅氧烷的结构,揭示了在SiF3基团旋转过程中SiOSi角度平衡发生显著变化。这项研究为六卤二硅氧烷的振动光谱中的异常特征提供了见解 (Ignatyev & Sundius, 1995)。

毒理学影响研究:对一种相关化合物,六氟丙烯氧二聚酸进行了潜在毒性影响的研究。该研究强调了对包括六氟二硅氧烷相关化合物在内的全氟和多氟烷基物质(PFAS)的机制和影响进行进一步研究的必要性 (Conley et al., 2019)。

核磁共振光谱应用:六氟二硅氧烷的氟核磁共振光谱揭示了19F–19F和29Si–19F自旋耦合常数,有助于更好地理解这类化合物的分子结构 (Johannesen, Farrar, Brinckman, & Coyle, 1966)。

环境和工业应用:讨论了该化合物在氟碳行业中的相关性以及在工业过程中的作用,例如铀同位素分离,强调了其在商业上的重要性和在各种工业应用中的潜力 (Weinstock, 1964)。

用于水处理的电化学氧化:研究了六氟丙烯氧二聚酸的电化学氧化作为处理受污染水的潜在方法。该研究为处理PFAS污染物的环境可持续方法提供了见解 (Pica et al., 2019)。

暴露和健康影响分析:研究了一般人群中各种PFAS的存在和影响,包括六氟二硅氧烷相关化合物,提供了关于环境暴露和潜在健康影响的关键数据 (Calafat et al., 2007)。

水解产物研究:一项关注硅四氟化物水解的研究确定了六氟二硅氧烷作为水解产物,从而有助于理解涉及含氟化合物的化学反应 (Sennikov et al., 1999)。

属性

IUPAC Name |

trifluoro(trifluorosilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6OSi2/c1-8(2,3)7-9(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIYISMVFAYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O([Si](F)(F)F)[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631362 | |

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluorodisiloxane | |

CAS RN |

14515-39-0 | |

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)